molecular formula C13H12ClNO2S B10974671 2-chloro-N-(4-methylphenyl)benzenesulfonamide

2-chloro-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B10974671
M. Wt: 281.76 g/mol
InChI Key: DMYYVVOICDODCA-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methylphenyl)benzene-1-sulfonamide is a white crystalline solid that is stable under standard temperature and pressure conditions. This compound is primarily used as an intermediate in organic synthesis and as a precursor for synthesizing biologically active compounds. It contains a sulfonamide group, which is known for its applications in synthesizing compounds with antibacterial and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-chloro-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the reaction of chloromethyl with p-toluenesulfonamide under appropriate reaction conditions. The specific synthetic route can be adjusted based on experimental requirements . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

2-Chloro-N-(4-methylphenyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Chloro-N-(4-methylphenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for synthesizing biologically active compounds with potential antibacterial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can exert antibacterial and anti-inflammatory effects .

Comparison with Similar Compounds

2-Chloro-N-(4-methylphenyl)benzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

By understanding the unique properties and applications of 2-chloro-N-(4-methylphenyl)benzene-1-sulfonamide, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

2-chloro-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12ClNO2S/c1-10-6-8-11(9-7-10)15-18(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3

InChI Key

DMYYVVOICDODCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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